
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro group and a sulfinyl group attached to a dimethylhex-3-yne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene typically involves multi-step organic reactions. One common approach is the chlorination of a precursor benzene derivative, followed by the introduction of the sulfinyl group through a sulfoxidation reaction. The dimethylhex-3-yne chain can be introduced via alkyne coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The chloro groups can be reduced to hydrogen atoms.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfonyl)benzene.
Reduction: Formation of 1-Hydro-4-(2-hydro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The chloro and sulfinyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-thio)benzene: Similar structure but with a thio group instead of a sulfinyl group.
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-oxy)benzene: Similar structure but with an oxy group instead of a sulfinyl group.
Uniqueness: 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of chloro and sulfinyl groups on the benzene ring and the alkyne chain makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
94453-70-0 |
|---|---|
Formule moléculaire |
C14H16Cl2OS |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
1-chloro-4-(2-chloro-5,5-dimethylhex-3-ynyl)sulfinylbenzene |
InChI |
InChI=1S/C14H16Cl2OS/c1-14(2,3)9-8-12(16)10-18(17)13-6-4-11(15)5-7-13/h4-7,12H,10H2,1-3H3 |
Clé InChI |
DPMOUVADYHWCRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC(CS(=O)C1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
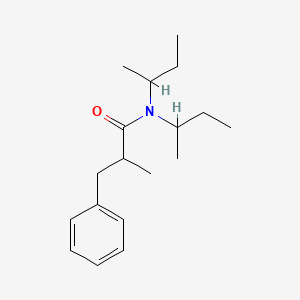
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
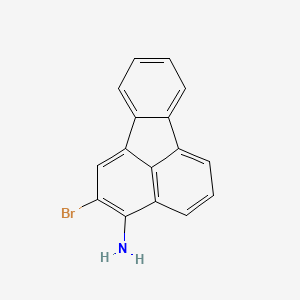
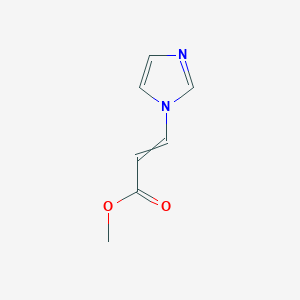
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
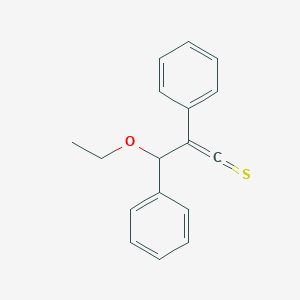
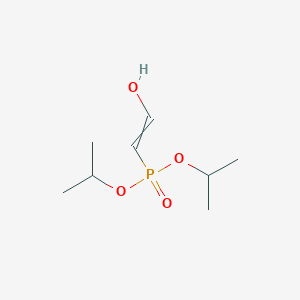
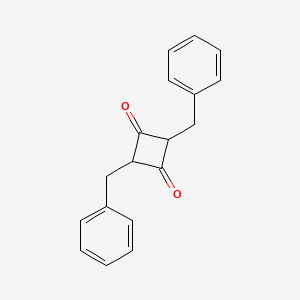

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

